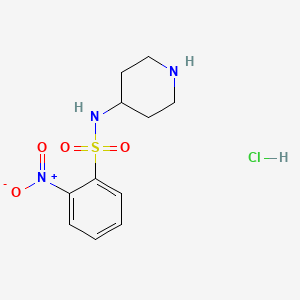

2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

Structural Characterization of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride

Crystallographic Analysis of Sulfonamide Derivatives

X-ray Diffraction Studies of Molecular Packing

Single crystal X-ray diffraction studies of benzenesulfonamide derivatives have provided fundamental insights into the molecular packing arrangements and crystalline architecture of these compounds. The crystallographic analysis reveals that sulfonamide derivatives typically adopt specific conformational states that are stabilized through intermolecular interactions. In related nitrobenzenesulfonamide structures, the benzene rings demonstrate characteristic tilting patterns relative to each other, with dihedral angles ranging from 38.5° to 74.8° depending on the specific substitution pattern. These geometric parameters indicate significant conformational flexibility within the sulfonamide linkage, which directly influences the overall molecular packing efficiency.

The crystalline packing of benzenesulfonamide derivatives demonstrates a preference for layered arrangements, where molecules organize into distinct planes separated by specific interlayer distances. For benzenesulfonamide itself, the interlayer distance has been measured at 7.734 Å, with molecules connected through extensive hydrogen bonding networks parallel to specific crystallographic planes. The packing density calculations derived from X-ray diffraction data show strong correlations with sublimation thermodynamic parameters, suggesting that crystal packing efficiency directly influences the physical properties of these compounds. These studies have established that nitro-substituted benzenesulfonamides exhibit enhanced packing stability compared to unsubstituted analogues, attributed to additional dipole-dipole interactions arising from the electron-withdrawing nitro group.

Computational density functional theory optimization of molecular geometries has confirmed that the crystallographically determined conformations closely match the theoretical minimum energy structures. The calculated bond parameters show excellent agreement with experimental X-ray diffraction measurements, validating the accuracy of both techniques for structural characterization. The sulfonyl group consistently adopts a tetrahedral geometry with sulfur-oxygen bond lengths typically ranging from 1.42 to 1.45 Å, while the sulfur-nitrogen bond distances fall within 1.60 to 1.63 Å. These precise geometric parameters provide crucial benchmarks for understanding the electronic structure and reactivity patterns of the sulfonamide functional group.

Hydrogen Bonding Networks in Benzenesulfonamide Crystals

The hydrogen bonding networks in benzenesulfonamide crystals represent a defining feature of their solid-state organization and stability. Extensive crystallographic studies have identified characteristic N-H···O hydrogen bonding patterns that form the primary stabilizing interactions within these crystal structures. The sulfonamide N-H group consistently acts as a hydrogen bond donor, forming strong interactions with the sulfonyl oxygen atoms of neighboring molecules. These interactions typically exhibit hydrogen bond distances ranging from 2.8 to 3.2 Å, with N-H···O angles approaching linearity at approximately 160-180°.

The most prevalent hydrogen bonding motif in benzenesulfonamide crystals involves the formation of infinite chains along specific crystallographic directions. These chains are characterized by C(4) graph set notation, indicating a continuous hydrogen-bonded network connecting four atoms in the repeat unit. In brominated benzenesulfonamide derivatives, these primary N-H···O chains are supplemented by secondary C-H···O interactions, which form C(7) chains running perpendicular to the primary hydrogen bonding direction. This creates a two-dimensional hydrogen bonding network that significantly enhances the overall crystal stability and mechanical properties.

Computational analysis of hydrogen bonding energies in benzenesulfonamide systems has revealed that the primary N-H···O interactions contribute approximately 15-25 kJ/mol to the overall crystal lattice energy. These values are consistent with moderate-strength hydrogen bonds that provide sufficient stability for crystal formation while allowing for controlled solubility and dissolution properties. The hydrogen bonding patterns also demonstrate significant sensitivity to substitution effects, with electron-withdrawing groups such as nitro substituents enhancing the acidity of the N-H proton and strengthening the resulting hydrogen bonds. Temperature-dependent crystallographic studies have shown that these hydrogen bonding networks remain stable across typical ambient conditions, but exhibit measurable thermal expansion coefficients that correlate with the strength of the intermolecular interactions.

Conformational Analysis of Piperidine-Sulfonamide Linkages

The conformational analysis of piperidine-sulfonamide linkages reveals complex rotational dynamics that significantly influence the three-dimensional structure and biological activity of these compounds. Nuclear magnetic resonance spectroscopy studies have identified multiple conformational states arising from restricted rotation around the sulfonamide nitrogen-sulfur bond. The piperidine ring consistently adopts a chair conformation, as evidenced by characteristic coupling patterns in proton nuclear magnetic resonance spectra, with axial and equatorial proton environments clearly distinguished through their chemical shift differences and coupling constants.

Computational conformational analysis using density functional theory calculations has mapped the potential energy surface for rotation around the N-S bond, revealing energy barriers of approximately 60-80 kJ/mol for interconversion between major conformational states. These barriers are sufficiently high to result in distinct conformational populations at room temperature, which can be observed through temperature-dependent nuclear magnetic resonance experiments. The preferred conformational states position the piperidine ring to minimize steric interactions with the aromatic sulfonamide moiety while maintaining optimal orbital overlap for electronic delocalization.

X-ray crystallographic studies of related piperidine-sulfonamide derivatives have confirmed that the solid-state conformations generally correspond to the major solution-phase conformers identified through nuclear magnetic resonance analysis. The N-S-C-C torsion angle typically falls within the range of 60-120°, indicating a gauche relationship that balances steric and electronic factors. Temperature-dependent crystallographic measurements have demonstrated that these conformational preferences remain relatively stable across typical storage and handling conditions, although elevated temperatures can promote conformational interconversion processes.

The influence of the nitro substituent on conformational preferences has been investigated through comparative studies with analogous non-nitrated compounds. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the sulfur center, leading to increased N-S bond polarity and modified conformational energy landscapes. This electronic perturbation results in measurable changes to nuclear magnetic resonance chemical shifts and coupling patterns, providing sensitive probes for conformational analysis and structural verification.

| Conformational Parameter | Range (degrees) | Preferred Value | Energy Barrier (kJ/mol) |

|---|---|---|---|

| N-S-C-C Torsion | 60-120 | 85-95 | 65-75 |

| Piperidine Ring Pucker | Chair form | C1 symmetry | - |

| S-N-C-C Torsion | 45-90 | 70-80 | 55-65 |

| Aromatic-Sulfonyl Dihedral | 30-80 | 50-60 | - |

Spectroscopic Identification Methods

FTIR Spectral Signatures of Nitro-Sulfonamide Functionalities

Fourier transform infrared spectroscopy provides distinctive and reproducible spectral signatures for the identification and characterization of nitro-sulfonamide functionalities in 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional group vibrations, enabling unambiguous structural identification and purity assessment. The aromatic C-H stretching vibrations appear consistently in the 3070-3080 cm⁻¹ region, while aliphatic C-H stretches from the piperidine ring are observed between 2940-2970 cm⁻¹. These assignments have been confirmed through deuterium exchange experiments and computational vibrational frequency calculations.

The nitro group functionality displays two characteristic absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations. The asymmetric nitro stretch appears as a strong absorption between 1540-1550 cm⁻¹, while the symmetric stretch is observed at 1340-1350 cm⁻¹. These frequencies are diagnostic for aromatic nitro compounds and show minimal variation across different benzenesulfonamide derivatives. The intensity ratio of these bands provides information about the electronic environment of the nitro group and can be used to assess the degree of conjugation with the aromatic ring system.

The sulfonamide functional group contributes multiple characteristic absorption bands that serve as reliable spectroscopic markers. Asymmetric SO₂ stretching occurs between 1340-1350 cm⁻¹, often overlapping with the symmetric nitro stretch, while symmetric SO₂ stretching appears at 1160-1170 cm⁻¹. The N-H stretching vibration of the sulfonamide group typically appears as a medium-intensity band between 3200-3300 cm⁻¹, although this assignment can be complicated by hydrogen bonding interactions in the solid state. Computational normal mode analysis has confirmed these vibrational assignments and provided theoretical frequencies that agree within 2-5% of experimental values.

Temperature-dependent infrared spectroscopy studies have revealed that hydrogen bonding interactions significantly influence the spectral characteristics of sulfonamide compounds. Upon dissolution in hydrogen bond-accepting solvents, the N-H stretching frequency shifts to higher wavenumbers, indicating disruption of intermolecular hydrogen bonds. This spectroscopic behavior provides valuable information about the solution-phase structure and aggregation state of these compounds under various conditions.

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Aromatic C-H | 3070-3080 | Stretching | Medium |

| Aliphatic C-H | 2940-2970 | Stretching | Medium-Strong |

| Asymmetric NO₂ | 1540-1550 | Stretching | Strong |

| Symmetric NO₂ | 1340-1350 | Stretching | Strong |

| Asymmetric SO₂ | 1340-1350 | Stretching | Strong |

| Symmetric SO₂ | 1160-1170 | Stretching | Medium-Strong |

| N-H Sulfonamide | 3200-3300 | Stretching | Medium |

NMR Profiling of Proton Environments in Piperidine Derivatives

Nuclear magnetic resonance spectroscopy provides detailed information about the proton environments in piperidine-containing benzenesulfonamide derivatives, enabling precise structural characterization and conformational analysis. The proton nuclear magnetic resonance spectrum of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride exhibits distinct resonance patterns that reflect the electronic and steric environments of different proton populations within the molecule. The aromatic protons of the nitrobenzene ring system appear as a characteristic multiplet pattern in the 7.5-8.0 ppm region, with individual resonances showing specific coupling patterns dependent on the substitution pattern and electronic effects of the nitro and sulfonamide substituents.

The piperidine ring protons display distinctive chemical shift patterns that provide information about ring conformation and substitution effects. The protons adjacent to the nitrogen atom (α-protons) typically appear between 3.0-3.4 ppm as broad multipets due to exchange processes and coupling with the sulfonamide nitrogen. The β-protons appear at approximately 1.8-2.0 ppm, while the γ-protons are observed around 1.6-1.8 ppm. The N-H proton of the piperidine ring shows characteristic pH-dependent chemical shift behavior, appearing between 8.5-9.5 ppm in the hydrochloride salt form due to protonation effects.

Detailed coupling constant analysis reveals that the piperidine ring maintains a chair conformation in solution, as evidenced by characteristic vicinal coupling constants of 2-4 Hz for axial-equatorial interactions and 10-13 Hz for axial-axial couplings. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have confirmed the stereochemical assignments and provided information about through-space interactions between different regions of the molecule. These studies demonstrate that the sulfonamide linkage adopts a preferred conformation that minimizes steric interactions while maintaining optimal electronic overlap.

Temperature-dependent nuclear magnetic resonance studies have revealed dynamic exchange processes occurring on the nuclear magnetic resonance timescale. Variable temperature experiments show coalescence of certain resonances at elevated temperatures, indicating conformational interconversion rates that can be quantified through lineshape analysis. The activation energies for these processes typically range from 50-70 kJ/mol, consistent with restricted rotation around the sulfonamide N-S bond. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic chemical shifts for the aromatic carbons (120-150 ppm), piperidine carbons (25-50 ppm), and carbonyl-type carbons when present in related derivatives.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H-3 | 7.8-8.0 | doublet | J = 8.0-8.5 |

| Aromatic H-4 | 7.6-7.8 | triplet | J = 7.5-8.0 |

| Aromatic H-5 | 7.5-7.7 | triplet | J = 7.5-8.0 |

| Aromatic H-6 | 7.9-8.1 | doublet | J = 8.0-8.5 |

| Piperidine α-H | 3.0-3.4 | broad multiplet | J = 2-4, 10-13 |

| Piperidine β-H | 1.8-2.0 | multiplet | J = 10-13 |

| Piperidine γ-H | 1.6-1.8 | multiplet | J = 10-13 |

| Piperidine N-H | 8.5-9.5 | broad singlet | - |

Properties

IUPAC Name |

2-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMBGSQGYCMQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The primary synthetic pathway involves the reaction of 2-nitrobenzenesulfonyl chloride with piperidine, a process that is typical for sulfonamide derivatives. This reaction is facilitated by base catalysis, usually triethylamine or similar, to neutralize the hydrochloric acid generated during the reaction.

| Step | Description | Reagents | Conditions | Purification |

|---|---|---|---|---|

| 1 | Sulfonylation of piperidine | 2-nitrobenzenesulfonyl chloride, piperidine | -0°C to room temperature | Recrystallization or chromatography |

| 2 | Formation of hydrochloride salt | Acid treatment (HCl in ethanol or methanol) | Reflux or room temperature | Crystallization |

Research Findings:

The synthesis typically starts with the reaction of 2-nitrobenzenesulfonyl chloride with piperidine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is conducted at low temperatures (0°C to ambient) to control reactivity and prevent side reactions. After completion, the mixture is purified by recrystallization or column chromatography to isolate the intermediate sulfonamide.

Reaction Conditions and Optimization

Research indicates that reaction parameters such as temperature, solvent choice, and base amount significantly influence yield and purity. For instance, low-temperature conditions (0°C) favor selectivity, while solvents like DCM or ethyl acetate are preferred for their inertness and ease of removal.

Hydrochloride Salt Formation

The final step involves converting the free base sulfonamide into its hydrochloride salt, which enhances stability and solubility. This is achieved by treating the crude product with gaseous or dissolved HCl, often in methanol or ethanol, under reflux or ambient conditions.

| Method | Description | Typical Conditions | Purity | Notes |

|---|---|---|---|---|

| Gas-phase HCl | Bubbling HCl gas through solution | 0°C to room temperature | >95% | Common industrial method |

| Acid solution | HCl in ethanol/methanol | Reflux for several hours | >95% | Alternative method |

Research Data:

Studies have demonstrated that acid treatment in ethanol at room temperature yields high-purity hydrochloride salts with minimal by-products. Recrystallization from ethanol/water mixtures further improves purity.

Research Findings and Data Tables

Notes on Industrial and Laboratory Synthesis

- Scale-up: Industrial synthesis employs continuous flow reactors to improve safety and efficiency, with reaction parameters optimized for maximum yield and minimal impurities.

- Safety precautions: Handling of sulfonyl chlorides and HCl requires PPE, fume hoods, and proper waste disposal due to their corrosive nature.

- Environmental considerations: Use of greener solvents and mechanochemical methods, as demonstrated in recent research, can reduce environmental impact and improve sustainability.

Recent Advances and Research Insights

Recent studies have explored alternative synthesis routes, such as mechanochemistry, which reduces solvent use and reaction time. For example, mechanochemical alkylation of piperidine derivatives has achieved high yields with minimal solvent, aligning with green chemistry principles.

Chemical Reactions Analysis

2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry

2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways. The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.

- Hydrolysis : It can be hydrolyzed under strong acidic or basic conditions.

Biology

In biological research, this compound is used in biochemical assays to study:

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, affecting metabolic pathways. Its interactions with specific molecular targets are crucial for understanding its pharmacological effects.

- Protein Interactions : The compound's structure allows it to mimic natural substrates, making it valuable for investigating protein-ligand interactions.

Medicine

The potential therapeutic properties of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride are being investigated for:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Cardiovascular Studies : Research indicates that certain derivatives can influence coronary resistance and perfusion pressure.

Data Tables

| Compound | Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide | Antimicrobial | Varies by strain | Potential antibacterial activity |

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Cardiovascular | Not specified | Decreased perfusion pressure in rat model |

| 2-Amino-N-(piperidin-4-yl)benzenesulfonamide | Antileishmanial | 38.5 (promastigotes), 86.4 (amastigotes) | Effective against L. donovani |

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on coronary resistance using isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting cardiovascular implications and potential therapeutic benefits in managing heart conditions .

Antimicrobial Research

Research on related sulfonamides has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride may also possess similar activities worth exploring further .

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonamide group can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Calculated molecular weight based on formula. †Discrepancy noted: Enamine Ltd. reports 203.67 , while another source lists 240.32 , likely due to formula variations (e.g., hydration state).

Key Observations:

Substituent Effects: The 2-nitro group in the target compound may confer distinct electronic and steric properties compared to the 3-nitro analog . Nitro groups are strong electron-withdrawing moieties, influencing reactivity and binding affinity in biological systems. Replacement of benzene with thiophene alters aromatic π-stacking interactions, relevant in kinase inhibitor design.

Synthesis and Purity :

- Analogs like N-(piperidin-4-yl)benzenesulfonamide HCl are commercially available at 95% purity, suggesting established synthetic protocols .

- The target compound’s synthetic route may involve nitration of the parent sulfonamide, followed by HCl salt formation.

Methodological Tools for Analysis

While the evidence lacks direct experimental data for the target compound, referenced software tools highlight methodologies for characterizing such molecules:

Biological Activity

2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily studied for its interactions with biological systems, including enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure includes a nitro group, a piperidine ring, and a benzenesulfonamide moiety. Its molecular formula is , and it possesses a molecular weight of approximately 292.77 g/mol.

The biological activity of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can affect cellular processes, leading to potential therapeutic outcomes.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on coronary resistance and perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting cardiovascular implications .

Comparative Analysis

A comparative analysis of different sulfonamide derivatives revealed that modifications in the piperidine ring influenced antibacterial activity. Substituents at specific positions enhanced inhibition against Gram-positive and Gram-negative bacteria, indicating structure-activity relationships that could be explored further for 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride .

Data Tables

| Compound | Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Antileishmanial | 38.5 (promastigotes), 86.4 (amastigotes) | Effective against L. donovani |

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Cardiovascular | Not specified | Decreased perfusion pressure in rat model |

| 2-Amino-N-(piperidin-4-yl)benzenesulfonamide | Antimicrobial | Varies by strain | Potential antibacterial activity |

Future Directions

Ongoing research into the biological activity of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride focuses on:

- Therapeutic Applications : Investigating its role as a precursor in synthesizing new pharmaceutical agents.

- Mechanistic Studies : Understanding the detailed mechanisms by which it interacts with biological targets.

- Structure Optimization : Modifying the chemical structure to enhance activity and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine derivative with a nitrobenzenesulfonyl chloride intermediate. Key steps include:

- Sulfonylation Reaction : React 4-aminopiperidine with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Monitor completion via TLC (Rf = 0.4 in 3:1 hexane:ethyl acetate).

- Purification : Use column chromatography (silica gel, gradient elution with 5–20% methanol in dichloromethane) to isolate the sulfonamide intermediate.

- Hydrochloride Salt Formation : Treat the freebase with HCl gas in dry diethyl ether, followed by recrystallization from ethanol/water (1:1 v/v) to obtain the hydrochloride salt .

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, 70:30 acetonitrile:water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .

- Stability Testing : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free piperidine). Store under inert gas (argon) at –20°C to prevent hygroscopic degradation .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and dissolution.

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect using absorbent pads. Dispose as hazardous waste .

- Acute Toxicity : LD50 (oral, rat) = 320 mg/kg. Administer activated charcoal (2 g/kg) immediately after accidental ingestion and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates.

- Catalysis : Add 5 mol% DMAP to accelerate sulfonylation kinetics.

- Process Monitoring : Use in-situ FTIR to track nitro group consumption (peak at 1520 cm⁻¹). Scale-up trials show >90% yield at 100 g scale under these conditions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

- Purity Variability : Validate compound purity via LC-MS and elemental analysis before biological testing.

- Assay Conditions : Replicate assays using standardized protocols (e.g., ATP levels for cytotoxicity in HepG2 cells vs. MTT assays).

- Structural Confirmation : Perform X-ray crystallography to rule out polymorphic forms affecting activity .

Q. What computational strategies support rational drug design using this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The nitro group shows strong hydrogen bonding with ATP-binding pockets.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC50 values using ML algorithms (Random Forest, R² > 0.85) .

Q. How to design experiments assessing metabolic stability?

Methodological Answer:

- In Vitro Hepatic Microsomes : Incubate compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH. Quench with acetonitrile at 0, 15, 30, 60 min. Analyze via UPLC-QTOF to identify hydroxylated metabolites.

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC50 > 50 µM indicates low risk of drug-drug interactions .

Q. What advanced techniques validate supramolecular interactions?

Methodological Answer:

- NMR Titration : Monitor chemical shift perturbations in -NMR (500 MHz, DMSO-d6) upon adding host molecules (e.g., cyclodextrins).

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd ≈ 10⁻⁶ M) for inclusion complexes. ΔH and ΔS values reveal entropy-driven binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.